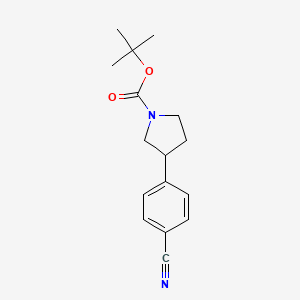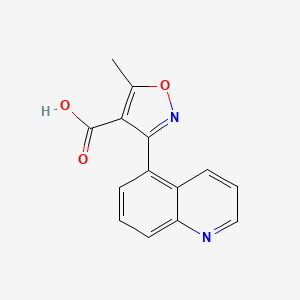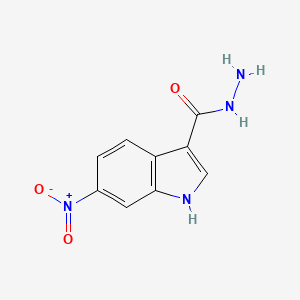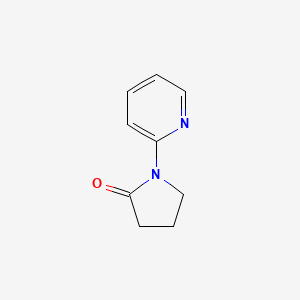
4-(1-Boc-3-pyrrolidinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Boc-3-pyrrolidinyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile group, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-3-pyrrolidinyl)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a benzonitrile precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-(1-Boc-3-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzonitrile or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the benzonitrile or pyrrolidine rings.
科学的研究の応用
4-(1-Boc-3-pyrrolidinyl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and interactions involving pyrrolidine derivatives.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions to reveal the active pyrrolidine moiety, which can then participate in various biochemical processes.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the Boc protecting group, making it more reactive in certain conditions.
4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group, which can participate in different types of chemical reactions.
Uniqueness
4-(1-Boc-3-pyrrolidinyl)benzonitrile is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in organic synthesis and drug development, offering versatility in the modification of its structure for various applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl 3-(4-cyanophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-9,11H2,1-3H3 |
InChIキー |
OBLSHYGIUIGLCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)

![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)



![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
